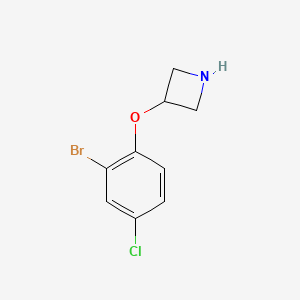

3-(2-Bromo-4-chlorophenoxy)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-Bromo-4-chlorophenoxy)azetidine” is a chemical compound with the molecular formula C10H11BrClNO . It is used in various chemical reactions due to its unique structure and properties .

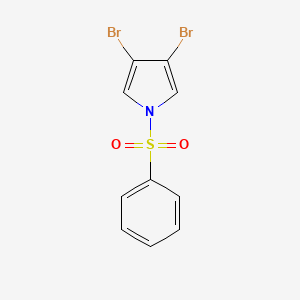

Molecular Structure Analysis

The molecular structure of “3-(2-Bromo-4-chlorophenoxy)azetidine” consists of a four-membered azetidine ring with a bromo-chlorophenoxy group attached . The presence of bromine and chlorine atoms in the phenoxy group makes this compound particularly interesting for various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Bromo-4-chlorophenoxy)azetidine” include its molecular formula (C10H11BrClNO), and it is known to be used in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Azetidines

3-(2-Bromo-4-chlorophenoxy)azetidine: is a valuable compound in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene, which is one of the most efficient methods for constructing four-membered heterocyclic compounds. The resulting azetidines are significant due to their presence in numerous natural products and their potential in pharmaceutical scaffolds.

Polymerization Processes

Azetidines serve as building blocks for polyamines through both anionic and cationic ring-opening polymerization . The polymers derived from azetidines have a wide range of applications, including antibacterial and antimicrobial coatings , CO2 adsorption , chelation , materials templating , and non-viral gene transfection . The unique structure of 3-(2-Bromo-4-chlorophenoxy)azetidine could lead to novel polymeric materials with enhanced properties.

Antimicrobial Coatings

The polymers synthesized from azetidines can be applied as antimicrobial coatings . These coatings are essential in healthcare settings to prevent the spread of infections and are also used in various consumer products to inhibit microbial growth.

CO2 Capture and Storage

Azetidine-based polymers have shown promise in CO2 adsorption . This application is crucial in the fight against climate change, as it can help reduce the amount of CO2 released into the atmosphere from industrial processes.

Chelation Therapy

Chelation, which involves the binding of substances to metal ions, is another area where azetidine-derived polymers can be utilized . These polymers can potentially be used in chelation therapy to treat heavy metal poisoning by binding and removing toxic metals from the body.

Gene Delivery Systems

The ring structure of azetidines makes them suitable for non-viral gene transfection applications . This involves the delivery of genetic material into cells, which is a critical process in gene therapy and biomedical research.

Material Templating

Azetidine-based polymers can be used in material templating to create porous structures . These structures have applications in catalysis, separation processes, and as scaffolds for tissue engineering.

Pharmaceutical Development

Incorporating azetidines into pharmaceutical scaffolds can result in improved pharmacokinetic properties . The unique structure of 3-(2-Bromo-4-chlorophenoxy)azetidine could lead to the development of new drugs with enhanced efficacy and reduced side effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRSJNMGBOLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-4-chlorophenoxy)azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)